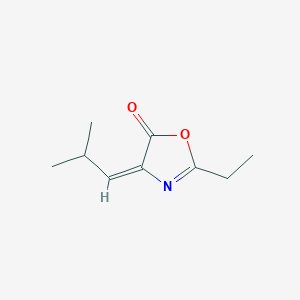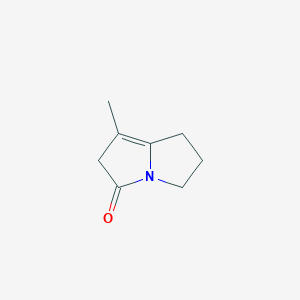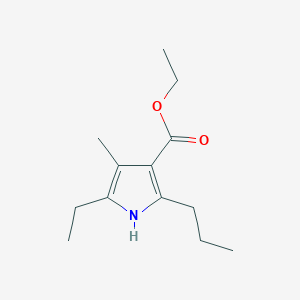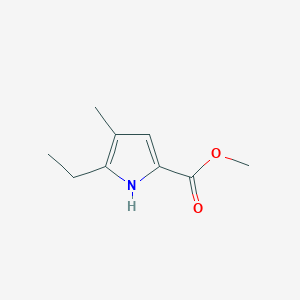![molecular formula C13H16N2O3 B12875864 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)- CAS No. 61195-06-0](/img/structure/B12875864.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method can be particularly useful for scaling up the production of isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives with altered functional groups, while substitution reactions can introduce new substituents to the isoxazole ring .
Aplicaciones Científicas De Investigación
4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 3-(4-Methoxyphenyl)isoxazol-5(2H)-one
Uniqueness
What sets 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one apart from other isoxazole derivatives is the presence of the dimethylamino group, which can enhance its reactivity and biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
61195-06-0 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)8-11-12(14-18-13(11)16)9-4-6-10(17-3)7-5-9/h4-7,14H,8H2,1-3H3 |
Clave InChI |
TYAADEVZCLNTEE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


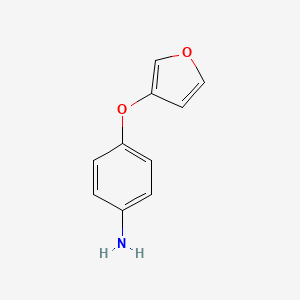
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
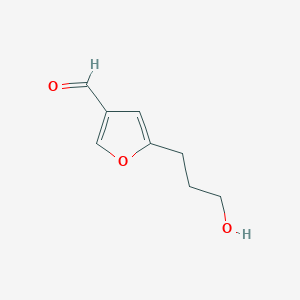


![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)


